![molecular formula C21H21N3O3 B5645352 3-{1-[(1-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5645352.png)
3-{1-[(1-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves multiple steps, including the use of piperidinylalkyl groups and various substituents to explore their biological activities. For instance, the synthesis and evaluation of a series of novel benzimidazoles as neuropeptide Y Y1 receptor antagonists were explored by Zarrinmayeh et al. (1998), highlighting the complexity of synthesizing such compounds for specific receptor targeting (Zarrinmayeh et al., 1998).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex and varies significantly with slight modifications. Jona et al. (2009) describe the efficient and practical asymmetric synthesis of related compounds, emphasizing the importance of stereochemistry in the molecular structure of such compounds (Jona et al., 2009).
Chemical Reactions and Properties
Benzimidazole compounds are known for their versatility in chemical reactions, serving as core structures for further functionalization. For example, the synthesis of morpholine-, piperidine-, and N-substituted piperazine-coupled 2-(benzimidazol-2-yl)quinoxalines as potent antitumor agents by Mamedov et al. (2022) demonstrates the potential of such structures in medicinal chemistry (Mamedov et al., 2022).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility and melting points, are critical for their application in drug development. These properties can be influenced by the specific substituents and structural modifications employed during synthesis.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of benzimidazole derivatives are essential for understanding their behavior in biological systems. Studies like those by He et al. (2020), which focus on coordination polymers based on benzimidazole derivatives, contribute to our understanding of these compounds' chemical properties (He et al., 2020).
properties
IUPAC Name |
3-[1-(1-methylbenzimidazole-5-carbonyl)piperidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-23-13-22-18-11-15(7-8-19(18)23)20(25)24-9-3-6-17(12-24)14-4-2-5-16(10-14)21(26)27/h2,4-5,7-8,10-11,13,17H,3,6,9,12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIUTINSDCYWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)N3CCCC(C3)C4=CC(=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(1-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.